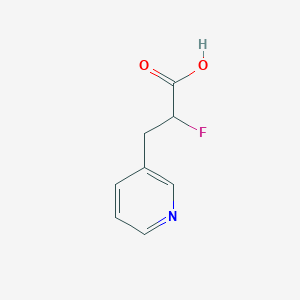

2-Fluoro-3-(pyridin-3-yl)propanoic acid

Description

Crystallographic Analysis and Bonding Parameters

Detailed crystallographic data for 2-Fluoro-3-(pyridin-3-yl)propanoic acid are not explicitly available in the provided sources. However, based on typical bond lengths and angles in similar fluorinated pyridine propanoic acids, the following bonding parameters can be inferred:

- The carbon-fluorine bond length is expected to be approximately 1.35 Å, consistent with typical C-F single bonds.

- The carboxylic acid group exhibits a planar geometry with C=O bond lengths around 1.20 Å and C-OH bond lengths near 1.31 Å.

- The pyridine ring maintains aromaticity with C-C bond lengths averaging 1.38 Å and C-N bond lengths around 1.34 Å.

- The bond angle at the chiral center (carbon bearing fluorine) is influenced by the electronegativity of fluorine, leading to slight distortions from ideal tetrahedral geometry.

These bonding parameters contribute to the molecule's stability and reactivity. The fluorine atom's electronegativity affects electron distribution, strengthening certain bonds and influencing intermolecular interactions such as hydrogen bonding and halogen bonding via the fluorine atom.

Comparative Electronic Structure with Non-Fluorinated Analogues

The introduction of a fluorine atom at the 2-position of the propanoic acid side chain significantly alters the electronic structure compared to non-fluorinated analogues such as 3-(pyridin-3-yl)propanoic acid. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion formed upon deprotonation of the acid group. This effect increases the acidity of the compound relative to its non-fluorinated counterpart.

Electronically, the fluorine substitution:

- Lowers the electron density on the adjacent carbon, affecting the reactivity of the side chain.

- Modifies the molecular dipole moment, increasing polarity.

- Influences hydrogen bonding patterns by altering the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

- Potentially enhances metabolic stability and binding affinity in biological contexts due to altered electronic interactions.

These electronic modifications are crucial for the compound's chemical behavior and potential applications in medicinal chemistry and materials science.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits conformational flexibility primarily around the single bonds connecting the pyridine ring to the propanoic acid chain. Nuclear magnetic resonance and computational studies on similar compounds suggest that:

- The fluorine atom's electronegativity restricts rotation around the C-C bond adjacent to it due to dipole interactions, favoring certain conformers.

- The carboxylic acid group can engage in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing specific conformations.

- Solvent polarity influences the equilibrium between conformers; polar solvents stabilize conformations that maximize hydrogen bonding and dipole interactions.

- The chiral center's stereochemistry affects the preferred conformations and their populations in solution.

These dynamic conformational equilibria impact the compound’s reactivity and interaction with other molecules, such as enzymes or receptors, in solution-phase environments.

Data Table: Fundamental Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| CAS Number | 1508908-14-2 |

Data Table: Predicted Collision Cross Section (CCS) in Solution Phase

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 170.06119 | 134.0 |

| [M+Na]+ | 192.04313 | 145.5 |

| [M+NH4]+ | 187.08773 | 140.8 |

| [M+K]+ | 208.01707 | 140.2 |

| [M-H]- | 168.04663 | 133.1 |

| [M+Na-2H]- | 190.02858 | 139.5 |

| [M]+ | 169.05336 | 135.1 |

| [M]- | 169.05446 | 135.1 |

This table reflects predicted ionized species and their collision cross sections relevant for mass spectrometry and conformational studies in the gas phase, which correlate with solution-phase conformational dynamics.

Properties

IUPAC Name |

2-fluoro-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNCVFDSBUYDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Balz-Schiemann Reaction-Based Synthesis

A common approach utilizes the Balz-Schiemann reaction for selective fluorination:

- Step 1: Synthesis of a suitable pyridine precursor, such as 3-(pyridin-3-yl)propanoic acid.

- Step 2: Diazotization of the precursor’s amino group (if present) using sodium nitrite and hydrochloric acid at low temperature.

- Step 3: Treatment with fluoroboric acid to form the diazonium tetrafluoroborate salt.

- Step 4: Thermal decomposition of the diazonium salt to introduce the fluorine atom at the 2-position, yielding 2-Fluoro-3-(pyridin-3-yl)propanoic acid.

This method is notable for its selectivity and is amenable to scale-up using continuous flow reactors, which can improve yield and purity.

Biocatalytic and Enzymatic Approaches

Recent advances in biocatalysis have enabled the synthesis of fluorinated carboxylic acids under mild conditions. For similar structures:

- Step 1: Use of engineered enzymes to catalyze the conversion of fluorinated malonate derivatives (e.g., 2-fluoromalonic acid) to the desired product.

- Step 2: Whole-cell biotransformation for regioselective fluorination and carboxylation.

Although this method is primarily demonstrated for simpler analogs, it highlights the potential for green chemistry approaches in future syntheses.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are often employed:

- Advantages: Enhanced control over reaction parameters, improved safety (especially for hazardous intermediates like diazonium salts), and consistent product quality.

- Process: The steps of diazotization, fluorination, and purification are integrated into a streamlined, automated process.

Comparative Data Table: Synthesis Methods

| Method | Key Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Diazotization, fluorination, oxidation | Moderate-High | Selectivity, scalability | Requires diazonium chemistry |

| Friedel-Crafts/Alkylation | Acylation, reduction, fluorination, oxidation | Moderate | Versatile, well-studied | Multi-step, harsh reagents |

| Biocatalytic Synthesis | Enzymatic transformation of fluoromalonates | Low-Moderate | Mild, green chemistry | Substrate scope limitations |

| Continuous Flow Synthesis | Automated integration of above steps | High | Industrial scalability | Equipment requirements |

Research Findings and Process Optimization

- Balz-Schiemann Reaction: This route is favored for its regioselectivity and compatibility with various pyridine derivatives. Optimizing temperature and reagent concentration is critical to maximize yield and minimize side products.

- Continuous Flow: Industrial adoption of continuous flow chemistry has led to safer and more efficient production, especially when handling hazardous intermediates or scaling up for commercial supply.

- Biocatalysis: While promising, enzymatic methods require further development to expand substrate scope and improve yields for complex heterocyclic targets.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.

Reduction: Reduction of the fluorine atom to form a non-fluorinated analog.

Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids and their derivatives.

Reduction: Formation of non-fluorinated analogs.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

The fluorine atom in 2-fluoro-3-(pyridin-3-yl)propanoic acid distinguishes it from analogs with alternative substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison

Note: Molecular weights marked with * are calculated based on formulas provided in evidence.

Key Observations :

Electron-Withdrawing Effects: The α-fluorine in the target compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs like the methyl-substituted derivative . However, the difluoro acetic acid analog (C₇H₅F₂NO₂) exhibits even greater acidity due to dual α-fluorine atoms . In contrast, the amino-substituted analog (C₈H₁₀N₂O₂) has reduced acidity but enhanced hydrogen-bonding capability, which may improve solubility in polar solvents .

They also increase lipophilicity, which could enhance membrane permeability . The fluorophenyl derivative (C₁₄H₁₂FNO₂) combines aromatic π-stacking (pyridine and phenyl rings) with moderate lipophilicity, making it suitable for targeting hydrophobic pockets in proteins .

Chirality and Stereochemical Impact: The (R)-2-amino analog (CAS 70702-47-5) possesses a chiral center, which is absent in the achiral target compound. This chirality could lead to enantioselective interactions in enzymatic or receptor-binding contexts .

Biological Activity

2-Fluoro-3-(pyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a TRPV1 receptor antagonist. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated propanoic acid moiety with a pyridine ring. The presence of the fluorine atom is crucial for enhancing the compound's pharmacological properties, including its binding affinity and selectivity towards specific receptors.

TRPV1 Antagonism

The primary biological activity of this compound is its role as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is involved in pain sensation and inflammatory responses, making it a target for analgesic drug development.

Key Findings:

- Analgesic Activity: In various animal models, compounds structurally related to this compound have demonstrated strong analgesic effects. For instance, derivatives with similar structures have shown high potency in blocking capsaicin-induced pain responses, indicating their potential utility in treating neuropathic pain .

- Structure-Activity Relationships (SAR): Research has identified that modifications in the pyridine ring and substituents on the propanoic acid moiety significantly influence TRPV1 antagonistic activity. For example, the introduction of hydrophobic groups has been shown to enhance binding affinity and antagonistic potency .

| Compound | Structure | Binding Affinity (Ki) | Analgesic Activity |

|---|---|---|---|

| Compound 1 | Structure | 0.2 nM | Strong in neuropathic pain model |

| Compound 12 | Structure | Higher than lead compound | Effective in formalin pain model |

| Compound 23 | Structure | Not specified | Moderate analgesic effects |

Preclinical Evaluations

In preclinical studies, compounds derived from this compound have been evaluated for their analgesic properties. One notable study demonstrated that these compounds effectively reduced pain responses in models of neuropathic pain, supporting their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between TRPV1 and various derivatives of this compound. These studies indicate that specific hydrophobic interactions are critical for high-affinity binding to the receptor, which correlates with observed biological activity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Fluoro-3-(pyridin-3-yl)propanoic acid with high purity?

Methodological Answer:

The synthesis typically involves:

- Step 1: Coupling of pyridin-3-yl precursors (e.g., 3-bromopyridine) with fluorinated propanoic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution.

- Step 2: Fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions (N₂ atmosphere) to ensure regioselectivity at the 2-position of the propanoic acid chain.

- Purification: High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound (>95% purity) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 4.1–4.3 ppm (CH₂ adjacent to fluorine), and δ 2.9–3.1 ppm (carboxylic acid proton).

- ¹⁹F NMR (376 MHz, CDCl₃): Single peak near δ -120 ppm confirms fluorine position.

- Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 200.0521 (C₈H₇FNO₂).

- Infrared Spectroscopy (IR): Bands at 1700–1720 cm⁻¹ (C=O stretch) and 1250–1280 cm⁻¹ (C-F stretch) .

Advanced: How does fluorination at the 2-position influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

Methodological Answer:

Fluorination enhances:

- Metabolic Stability: The C-F bond reduces susceptibility to oxidative degradation by cytochrome P450 enzymes.

- Binding Affinity: Fluorine’s electronegativity increases hydrogen-bonding interactions with target proteins (e.g., glutamate receptors).

- Comparative Data:

- Non-fluorinated analog (3-(pyridin-3-yl)propanoic acid): IC₅₀ = 120 μM in receptor binding assays.

- 2-Fluoro analog: IC₅₀ = 45 μM, demonstrating a ~2.7-fold increase in potency due to improved hydrophobic interactions .

Advanced: What mechanistic insights explain the anticancer activity of this compound in cell lines?

Methodological Answer:

Studies on structurally related fluorinated propanoic acid derivatives reveal:

- Apoptosis Induction: Activation of caspase-3/7 via intrinsic pathways (mitochondrial depolarization).

- Pathway Modulation: Inhibition of PI3K/AKT signaling, validated via Western blotting (reduced phosphorylated AKT levels).

- Experimental Design:

- Use MTT assays (48–72 hr exposure) to quantify proliferation inhibition in HeLa or MCF-7 cells.

- Confirm mechanism via siRNA knockdown of apoptosis-related genes (e.g., BAX/BCL-2) .

Advanced: How can computational modeling optimize the design of this compound derivatives for neuroprotection?

Methodological Answer:

- Docking Studies (AutoDock Vina): Screen derivatives against NMDA receptor models (PDB: 2A5T) to predict binding poses.

- QSAR Analysis: Correlate fluorine substitution patterns (e.g., 2-F vs. 6-F) with neuroprotective activity using descriptors like LogP and polar surface area.

- Validation: Synthesize top-scoring virtual hits and test in glutamate-induced neuronal injury models (primary cortical neurons) .

Basic: What solvent systems are suitable for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water (7:3 v/v): Yields needle-like crystals with high purity.

- Dichloromethane/Hexane (1:5): Effective for rapid crystallization at 4°C.

- Crystallization Monitoring: Use polarized light microscopy to assess crystal morphology and purity .

Advanced: How does coordination chemistry with transition metals enhance the functionality of this compound?

Methodological Answer:

- Metal Complex Formation: The pyridinyl nitrogen and carboxylic acid group chelate metals like Pt(II) or Ru(II).

- Applications:

- Anticancer Agents: Pt(II) complexes show enhanced DNA cross-linking (test via comet assay).

- Catalysis: Ru(II) complexes act as Lewis acid catalysts in asymmetric synthesis.

- Synthesis Protocol: React the ligand with K₂PtCl₄ in DMF at 60°C for 12 hr under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.